molecular formula C10H11NO3 B2533329 Methyl 2-(methylanilino)-2-oxoacetate CAS No. 137409-99-5

Methyl 2-(methylanilino)-2-oxoacetate

Cat. No.: B2533329
CAS No.: 137409-99-5
M. Wt: 193.202
InChI Key: XDTKZRBTTAXCPS-UHFFFAOYSA-N
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Description

Methyl 2-(methylanilino)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methylanilino group attached to an oxoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(methylanilino)-2-oxoacetate typically involves the reaction of methyl 2-bromo-2-oxoacetate with N-methylaniline. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the methylanilino group.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Methyl 2-(methylanilino)-2-oxoacetate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: The compound is utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(methylanilino)-2-oxoacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It can also interact with cellular receptors, influencing various biochemical pathways. The exact mechanism of action is determined by the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

    Methyl 2-(phenylamino)-2-oxoacetate: Similar structure but with a phenyl group instead of a methylanilino group.

    Ethyl 2-(methylanilino)-2-oxoacetate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness: Methyl 2-(methylanilino)-2-oxoacetate is unique due to the presence of the methylanilino group, which imparts specific reactivity and properties. This makes it distinct from other similar compounds and suitable for particular applications in research and industry.

Properties

IUPAC Name

methyl 2-(N-methylanilino)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-11(9(12)10(13)14-2)8-6-4-3-5-7-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTKZRBTTAXCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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